molecular formula C17H13N5S B13122600 N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine

N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine

Cat. No.: B13122600
M. Wt: 319.4 g/mol
InChI Key: ZLNOGLVPVREBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine is a complex organic compound with the molecular formula C17H13N5S. It contains 36 atoms, including 13 hydrogen atoms, 17 carbon atoms, 5 nitrogen atoms, and 1 sulfur atom

Preparation Methods

The synthesis of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves multiple steps, typically starting with the formation of the thiazole ring followed by the construction of the pyrimidine ring. Common synthetic routes include:

Chemical Reactions Analysis

N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine can be compared with other similar compounds, such as:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

2-N,2-N-diphenyl-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine

InChI

InChI=1S/C17H13N5S/c18-15-14-16(20-11-19-15)23-17(21-14)22(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20)

InChI Key

ZLNOGLVPVREBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC4=C(N=CN=C4S3)N

Origin of Product

United States

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